molecular formula C14H21NO B3851341 1-(4-methoxy-3-methylbenzyl)piperidine

1-(4-methoxy-3-methylbenzyl)piperidine

Cat. No. B3851341
M. Wt: 219.32 g/mol
InChI Key: PEEZDMZELRJUMR-UHFFFAOYSA-N
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Description

“1-(4-methoxy-3-methylbenzyl)piperidine” is a compound that falls under the category of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines can be synthesized through a variety of methods. One such method involves the N-heterocyclization of primary amines with diols . This process can yield a variety of five-, six-, and seven-membered cyclic amines . Another method involves the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst .


Molecular Structure Analysis

The molecular structure of “1-(4-methoxy-3-methylbenzyl)piperidine” is complex. It includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a methoxy group and a methylbenzyl group .


Chemical Reactions Analysis

Piperidines can undergo a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions can involve processes such as hydrogenation, cyclization, cycloaddition, annulation, and amination .

Safety and Hazards

Piperidines, including “1-(4-methoxy-3-methylbenzyl)piperidine”, can be hazardous. They are known to be flammable and can cause burns of eyes, skin, and mucous membranes . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

Future Directions

Piperidines, including “1-(4-methoxy-3-methylbenzyl)piperidine”, continue to be an area of active research, particularly in the field of drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the discovery and biological evaluation of potential drugs containing the piperidine moiety are ongoing .

properties

IUPAC Name

1-[(4-methoxy-3-methylphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-10-13(6-7-14(12)16-2)11-15-8-4-3-5-9-15/h6-7,10H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEZDMZELRJUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-3-methylbenzyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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